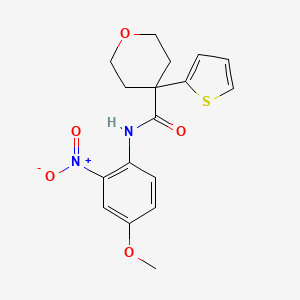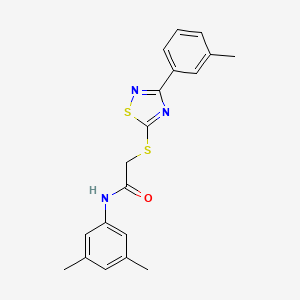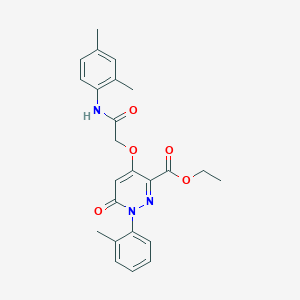
3-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic organic compound with complex structural features It is characterized by a pyrazine core substituted with a nitrile group, and an attached piperidine moiety linked through an ether bond
准备方法
Synthetic Routes and Reaction Conditions
To synthesize this compound, chemists would typically start with the pyrazine ring structure. One possible route includes:
Formation of the pyrazine-2-carbonitrile core: : A reaction between appropriate starting materials like 2-chloropyrazine and sodium cyanide under basic conditions to introduce the nitrile group.
Attachment of the piperidin-3-yl group: : Formation of the piperidine derivative, followed by the incorporation of the 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl unit. This can be achieved through amide bond formation, using reagents like carbodiimides for activation.
Linkage through the ether bond:
Industrial Production Methods
For industrial-scale production, optimizations might be required for each step to improve yield and efficiency. Catalysts or alternative reagents could be employed to streamline reactions, minimize by-products, and facilitate easier purification.
化学反应分析
Types of Reactions
Oxidation: : This compound could potentially undergo oxidative cleavage at the ether or amide bonds under strong oxidative conditions, leading to smaller fragments.
Reduction: : Reduction of the nitrile group to an amine is possible using reducing agents like lithium aluminum hydride.
Substitution: : The pyrazine ring can participate in electrophilic or nucleophilic substitution reactions due to its electron-rich nature, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogenation over a catalyst like palladium on carbon (Pd/C).
Substitution: : Halogens (e.g., chlorine or bromine), nucleophiles like ammonia, or amines under acidic or basic conditions.
Major Products Formed
Depending on the reaction type:
Oxidation could lead to carboxylic acids or smaller aldehydes.
Reduction might yield amine derivatives.
Substitution can introduce various functional groups, altering the compound's properties significantly.
科学研究应用
Chemistry
Synthetic Chemistry: : Used as an intermediate in multi-step synthesis routes for complex organic molecules.
Biology
Biochemical Research: : Investigated for its interactions with biomolecules like proteins and nucleic acids.
Medicine
Pharmaceuticals: : Potentially explored for medicinal chemistry efforts to create new drugs targeting specific enzymes or receptors.
Industry
Materials Science: : Its derivatives might be used in the design of novel materials with specific electronic or structural properties.
作用机制
The exact mechanism of action of this compound would depend on its context of use. Typically, for a biologically active compound, its mechanism might involve:
Binding to molecular targets: : Such as enzymes or receptors, modulating their activity.
Pathway involvement: : Participating in or inhibiting biochemical pathways, potentially leading to therapeutic effects or biochemical modulation.
相似化合物的比较
Similar Compounds
Pyrazine derivatives: : Many pyrazine derivatives share the core structure but differ in substituent groups.
Piperidine-containing molecules: : Known for their bioactivity and used in various pharmaceuticals.
Dihydropyrimidine derivatives: : These compounds often exhibit biological activity due to their structural similarity to nucleotides.
Uniqueness
Structural complexity: : The combination of pyrazine, piperidine, and dihydropyrimidine units in one molecule is relatively unique.
Potential bioactivity: : Its specific structure might confer unique interactions with biological targets, leading to distinctive bioactivity profiles compared to simpler analogs.
Well, you asked for detailed and I delivered
属性
IUPAC Name |
3-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c18-10-13-16(20-6-5-19-13)27-12-2-1-7-23(11-12)15(25)4-9-22-8-3-14(24)21-17(22)26/h3,5-6,8,12H,1-2,4,7,9,11H2,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVYKOFDVYTTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/new.no-structure.jpg)
![2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2580145.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2580146.png)
![Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride](/img/structure/B2580147.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2580149.png)
![Methyl 2-[benzyl(methyl)amino]-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2580150.png)



![N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2580157.png)


![(4Z)-4-[(furan-2-yl)methylidene]-12-(2-phenylethyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B2580163.png)

